3,4-Di-O-acetyl-6-deoxy-L-glucal

Catalog No.
S516008
CAS No.
34819-86-8
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Di-O-acetyl-6-deoxy-L-glucal

CAS Number

34819-86-8

Product Name

3,4-Di-O-acetyl-6-deoxy-L-glucal

IUPAC Name

(3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3

InChI Key

NDEGMKQAZZBNBB-JUWDTYFHSA-N

SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

3,4-Di-O-acetyl-L-rhamnal

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C

Description

The exact mass of the compound 3,4-Di-O-acetyl-6-deoxy-L-glucal is 214.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 185346. It belongs to the ontological category of dicarboxylic acids and O-substituted derivatives in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Carbohydrate Synthesis

,4-Di-O-acetyl-6-deoxy-L-glucal (also known as Di-O-acetyl-L-rhamnal) is a valuable intermediate used in the synthesis of various carbohydrates. Its reactive aldehyde group and the presence of protected hydroxyl groups allow for selective modifications, making it a versatile building block for complex carbohydrate structures. Studies have shown its application in the synthesis of:

  • Rhamnosides: These are glycosides, a class of molecules where a sugar (rhamnose) is linked to another molecule via a glycosidic bond. 3,4-Di-O-acetyl-6-deoxy-L-glucal can be selectively deprotected and then coupled with various aglycones (non-sugar moieties) to create desired rhamnosides [].
  • Deoxy sugars: These are sugars with a missing oxygen atom, often essential components of natural products and bioactive molecules. 3,4-Di-O-acetyl-6-deoxy-L-glucal serves as a starting material for the synthesis of various deoxy sugars due to the absence of an oxygen atom at the C-6 position [].

Glycosyl Donor in Glycosylation Reactions

3,4-Di-O-acetyl-6-deoxy-L-glucal can function as a glycosyl donor in glycosylation reactions, a fundamental process in carbohydrate chemistry for creating glycosidic bonds. The presence of the two acetyl groups protects the hydroxyl groups at C-3 and C-4, enabling selective glycosylation at the remaining hydroxyl group. This property allows for the formation of specific glycosidic linkages with various acceptor molecules [].

Studies on Biological Activity

While the primary application of 3,4-Di-O-acetyl-6-deoxy-L-glucal lies in its role as a synthetic intermediate, some studies have explored its potential biological activity. Research suggests that it may exhibit antifungal properties, but further investigations are needed to understand its mechanism of action and potential therapeutic applications [].

3,4-Di-O-acetyl-6-deoxy-L-glucal (also known as Di-O-acetyl-L-rhamnal) is a synthetic carbohydrate derivative. It is a colorless, viscous liquid with potential applications in various scientific research fields [, ].

This compound is derived from L-glucose, a naturally occurring sugar, through a series of chemical modifications. Specifically, the hydroxyl group at the 6th position of the glucose molecule is removed (deoxy) and two acetyl groups (CH3CO) are attached to the hydroxyl groups at the 3rd and 4th positions (Di-O-acetyl) [].

The significance of 3,4-Di-O-acetyl-6-deoxy-L-glucal lies in its use as a biochemical reagent. Due to its specific structure, it can be used as a building block for the synthesis of more complex carbohydrates or as a substrate for studying enzymatic reactions involving carbohydrates [].


Molecular Structure Analysis

The key feature of 3,4-Di-O-acetyl-6-deoxy-L-glucal is its modified sugar backbone. It retains the five-membered ring structure characteristic of glucose, but lacks the hydroxyl group at the 6th position (deoxy). Additionally, two acetyl groups are attached to the remaining hydroxyl groups at positions 3 and 4, denoted by "Di-O-acetyl" in the name [].

A notable aspect of the structure is the presence of two chiral centers (asymmetric carbon atoms). These centers contribute to the molecule's optical activity, meaning it rotates plane-polarized light.


Chemical Reactions Analysis

Synthesis of 3,4-Di-O-acetyl-6-deoxy-L-glucal typically involves a multi-step process starting from L-glucose. Specific details of the synthesis may vary, but generally involve protecting groups, selective deprotection, and acetylation reactions.

The compound can undergo various reactions due to the presence of reactive functional groups. These include:

  • Hydrolysis: The acetyl groups can be removed by treatment with water or aqueous acids, regenerating the hydroxyl groups.
  • Glycosylation: The remaining hydroxyl group can participate in glycosylation reactions, forming glycosidic bonds with other saccharide molecules.

Due to the research-oriented nature of this compound, specific studies on its decomposition pathways are not readily available.


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H14O5 []
  • Molecular Weight: 214.22 g/mol []
  • Appearance: Colorless viscous liquid
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane []
  • Optical Rotation: +50° to +60° (c=1 in chloroform @ 20°C)
  • Substrate for Enzymes: The compound can be used to study the activity of enzymes that cleave or modify carbohydrates. By observing the enzymatic products, researchers can gain insights into the enzyme's mechanism of action and substrate specificity [].
  • Building Block for Glycosylations: The presence of a reactive hydroxyl group allows 3,4-Di-O-acetyl-6-deoxy-L-glucal to participate in glycosylation reactions. This enables the synthesis of complex carbohydrates with desired structures for further research.
  • Wear gloves and eye protection when handling.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.7

Exact Mass

214.0841

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

34819-86-8

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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